molecular formula C9H11BrMg B3292714 4-n-Propylphenylmagnesium bromide CAS No. 87942-08-3

4-n-Propylphenylmagnesium bromide

Cat. No. B3292714
CAS RN: 87942-08-3
M. Wt: 223.39 g/mol
InChI Key: URDLBLBYYUFLSI-UHFFFAOYSA-M
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Description

4-n-Propylphenylmagnesium bromide is a Grignard reagent with the linear formula C6H4CH2CH2CH3MgBr . It is commonly used in chemical reactions, particularly Grignard reactions . The CAS Number is 87942-08-3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H4CH2CH2CH3MgBr . The molecular weight is 223.39 .


Chemical Reactions Analysis

As a Grignard reagent, this compound is often used in Grignard reactions . These reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .


Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in THF . It has a boiling point of 65-67 °C (lit.) and a density of 0.940 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Application in Organic Synthesis and Catalysis

4-n-Propylphenylmagnesium bromide is employed in various organic synthesis processes. A study by Wittig (1980) discussed the synthesis of hydrocarbons using phenylmagnesium halide, showcasing the utility of similar compounds in organic reactions. This demonstrates the relevance of arylmagnesium halides, like this compound, in preparing complex organic structures (Wittig, 1980).

2. Advancements in Cross-Coupling Reactions

Kamikawa and Hayashi (1997) explored the use of phenylmagnesium bromide in palladium-catalyzed Grignard cross-coupling reactions. This indicates the potential application of this compound in similar cross-coupling processes, which are fundamental in the synthesis of complex molecules (Kamikawa & Hayashi, 1997).

3. Application in Fluorescent Chemical Sensing

A study by Zou et al. (2014) on a novel NIR region fluoride sensor using an arylmagnesium bromide highlights the potential use of this compound in the development of chemical sensors, particularly for detecting specific ions or molecules (Zou et al., 2014).

4. Role in Novel Organic Reactions

Research on 2-furylmagnesium bromides by TakedaAkira and TsuboiSadao (1977) illustrates the use of similar Grignard reagents in synthesizing unique organic compounds. This suggests that this compound could be similarly applied in the creation of novel organic substances (TakedaAkira & TsuboiSadao, 1977).

Safety and Hazards

4-n-Propylphenylmagnesium bromide is classified as a dangerous substance. It is highly flammable and may cause respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer . Safety precautions include wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

magnesium;propylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h4-5,7-8H,2,6H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDLBLBYYUFLSI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87942-08-3
Record name 87942-08-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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